
2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one is an organic compound with a unique structure that features a pyridine ring attached to a dihydroxyethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one can be achieved through the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures (around 140°C) without the need for a catalyst or solvent . The reaction proceeds through a condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions: 2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and Fehling’s solution.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
科学研究应用
2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. Additionally, its hydroxyl groups can participate in hydrogen bonding, influencing its interactions with biological molecules and pathways.
相似化合物的比较
2-Hydroxy-1-(pyridin-3-yl)ethan-1-one: A related compound with a single hydroxyl group, differing in its reactivity and applications.
1-(Pyridin-3-yl)ethan-1-one: Lacks the hydroxyl groups, resulting in different chemical properties and uses.
Uniqueness: 2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one is unique due to its dual hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound in various chemical and biological applications.
属性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
2,2-dihydroxy-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C7H7NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4,7,10-11H |
InChI 键 |
UPLPQGSLHOTLLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



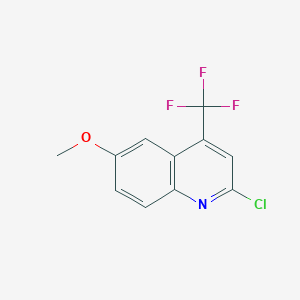
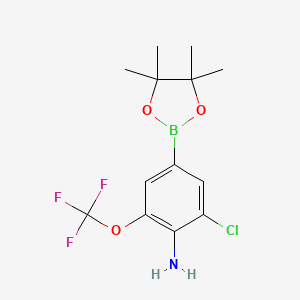
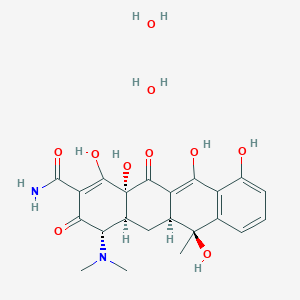
![1,1'-[(1S)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B15198619.png)
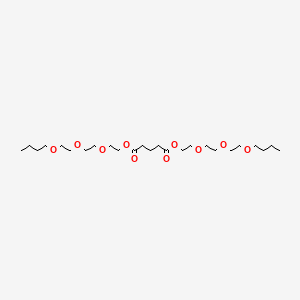
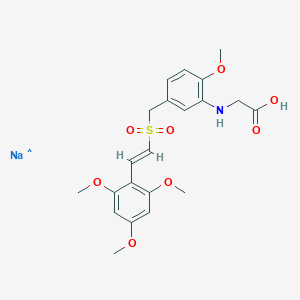
![3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B15198649.png)
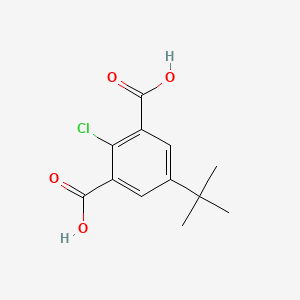
![(1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one](/img/structure/B15198664.png)
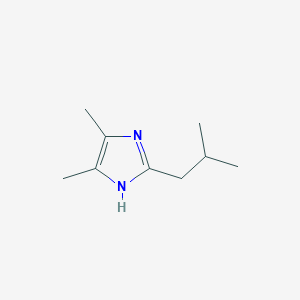
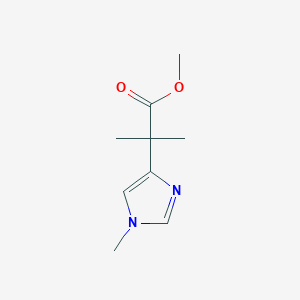
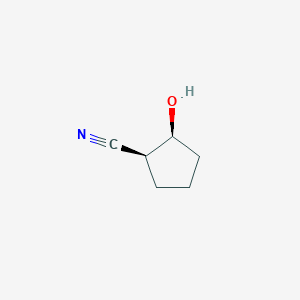
![2'-Bromospiro[cyclopropane-1,9'-fluorene]](/img/structure/B15198677.png)
